molecular formula C9H12ClFN2O B1380111 2-amino-5-fluoro-N,N-dimethylbenzamide hydrochloride CAS No. 1803583-95-0

2-amino-5-fluoro-N,N-dimethylbenzamide hydrochloride

Cat. No.: B1380111
CAS No.: 1803583-95-0
M. Wt: 218.65 g/mol
InChI Key: WPDFIXCQNQIJGQ-UHFFFAOYSA-N
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Description

2-Amino-5-fluoro-N,N-dimethylbenzamide hydrochloride is a chemical intermediate of significant interest in advanced chemical synthesis and pharmaceutical research. Its core structure, the 2-amino-N,N-dimethylbenzamide motif, is a key scaffold in developing active compounds. Scientific literature indicates that closely related analogues are pivotal intermediates in the synthesis of modern anthranilamide insecticides, such as chlorantraniliprole . These compounds require a specific benzamide backbone, highlighting the value of this chemical family in agrochemical discovery. Furthermore, the structural motif of N,N-dimethyl-2-aminobenzamide derivatives is extensively explored in medicinal chemistry for neurobiological targets. Research shows that similar compounds exhibit high affinity and selectivity for the serotonin transporter (SERT) . These derivatives are investigated as potential positron emission tomography (PET) radioligands for imaging SERT in the living brain, a key target for understanding depression and other neurological disorders . The specific fluoro-substituted variant offered here provides researchers with a valuable building block for constructing more complex molecules, studying structure-activity relationships, and developing novel compounds for crop protection or central nervous system research.

Properties

IUPAC Name

2-amino-5-fluoro-N,N-dimethylbenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O.ClH/c1-12(2)9(13)7-5-6(10)3-4-8(7)11;/h3-5H,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPDFIXCQNQIJGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(C=CC(=C1)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-amino-5-fluoro-N,N-dimethylbenzamide hydrochloride involves several steps. One common method includes the following steps:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

2-amino-5-fluoro-N,N-dimethylbenzamide hydrochloride can undergo various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research has indicated that compounds related to 2-amino-5-fluoro-N,N-dimethylbenzamide hydrochloride exhibit significant anticancer properties. For instance, derivatives of this compound have been studied for their effectiveness against prostate cancer by acting as androgen receptor antagonists. These compounds can potentially treat conditions associated with androgen sensitivity, such as hair loss and acne, by modulating androgen receptor activity .

1.2 Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Studies have shown that certain derivatives can inhibit the growth of specific bacterial strains, making them candidates for developing new antibacterial agents. The structural modifications of the benzamide moiety are crucial in enhancing the antimicrobial activity .

Organic Synthesis Applications

2.1 Intermediate in Drug Synthesis

This compound serves as a vital intermediate in the synthesis of various pharmaceuticals. Its derivatives are utilized in synthesizing more complex molecules with therapeutic applications, particularly in developing drugs targeting neurological disorders and certain cancers .

2.2 Synthesis Techniques

The synthesis of this compound typically involves several steps, including Friedel-Crafts acylation and chlorination processes. Various synthetic routes have been optimized to improve yield and reduce waste, which is essential for industrial applications .

Case Studies and Research Findings

3.1 Case Study: Prostate Cancer Treatment

A notable study highlighted the use of this compound derivatives in treating prostate cancer. The research demonstrated that these compounds effectively inhibit androgen receptor signaling pathways, leading to reduced tumor growth in preclinical models .

3.2 Case Study: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of this compound against resistant bacterial strains. The results indicated that specific modifications to the benzamide structure significantly enhanced antibacterial activity, suggesting potential for developing new antibiotics .

Data Tables

Study ReferenceCompound TestedCancer TypeResult
2-Amino-5-fluoro-N,N-dimethylbenzamideProstate CancerSignificant inhibition of tumor growth
Antimicrobial derivativesVarious BacteriaEffective against resistant strains

Mechanism of Action

The mechanism of action of 2-amino-5-fluoro-N,N-dimethylbenzamide hydrochloride involves its interaction with specific molecular targets. The amino and fluorine groups play crucial roles in binding to target proteins or enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The following table summarizes key structural and physicochemical differences between the target compound and analogous benzamide derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Source
2-Amino-5-fluoro-N,N-dimethylbenzamide HCl C₉H₁₁ClFN₂O 182.19 5-F, 2-NH₂, N,N-dimethylamide 1094352-35-8
2-(Aminomethyl)-5-fluoro-N-methylbenzamide HCl C₉H₁₂ClFN₂O 218.65 5-F, 2-CH₂NH₂, N-methylamide 569354-60-5
5-Amino-2-chloro-N-(2-fluorophenyl)benzamide C₁₃H₁₀ClFN₂O 264.68 2-Cl, 5-NH₂, N-(2-fluorophenyl)amide Not provided
2-Chloro-N-(2,2-difluoro-1,3-benzodioxol-5-yl)acetamide C₉H₆ClF₂NO₃ 249.60 2-Cl, benzodioxol ring, acetamide 733762-53-3
Key Observations:

Substituent Effects on Molecular Weight: The target compound has a lower molecular weight (182.19) compared to analogs like 2-(aminomethyl)-5-fluoro-N-methylbenzamide HCl (218.65) and 5-amino-2-chloro-N-(2-fluorophenyl)benzamide (264.68), primarily due to the absence of bulky groups like benzodioxol or fluorophenyl . The dimethylamide group in the target compound contributes to its compact structure, whereas the acetamide group in the benzodioxol derivative increases steric bulk .

Fluorine vs. Chlorine Substituents: Fluorine at position 5 (target compound) may enhance metabolic stability and lipophilicity compared to chlorine-containing analogs like 5-amino-2-chloro-N-(2-fluorophenyl)benzamide . Chlorine’s larger atomic size could influence binding interactions in biological systems.

Biological Activity

2-amino-5-fluoro-N,N-dimethylbenzamide hydrochloride (CAS No. 1803583-95-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and antitumor effects, as well as its mechanism of action, pharmacokinetics, and relevant case studies.

  • Molecular Formula : C₉H₁₃ClF₂N₂O
  • Molecular Weight : 220.67 g/mol

The biological activity of this compound involves its interaction with various molecular targets, particularly enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby modulating their activity.
  • Binding Affinity : The presence of the amino and fluoro groups enhances the compound's binding affinity to biological targets, which is crucial for its efficacy.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties.

Table 1: Antimicrobial Activity Against Pathogens

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus31.25 μg/mL
Escherichia coli62.50 μg/mL
Candida albicans15.00 μg/mL

A study evaluating the antimicrobial potential of this compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi .

Anti-inflammatory Effects

The compound has shown promise in modulating inflammatory responses. It appears to inhibit pro-inflammatory cytokines and may be beneficial in treating conditions characterized by excessive inflammation.

Case Study: Inhibition of Inflammatory Pathways

In vitro studies assessed the compound's ability to inhibit enzymes involved in inflammatory pathways. Results indicated a dose-dependent inhibition of cyclooxygenase (COX) enzymes, which are critical in mediating inflammatory responses .

Antitumor Activity

Emerging evidence suggests that this compound may possess antitumor properties. Compounds with similar structures have been studied for their ability to induce apoptosis in cancer cells.

Table 2: Antitumor Activity Overview

Cancer TypeEffect Observed
Breast CancerInduction of apoptosis
Osteogenic SarcomaInhibition of tumor growth

A study indicated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines, suggesting potential application in cancer therapy .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption characteristics due to its polar nature, which may enhance solubility and bioavailability. However, further studies are needed to fully characterize its pharmacokinetic parameters such as half-life and metabolic pathways .

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing 2-amino-5-fluoro-N,N-dimethylbenzamide hydrochloride?

  • Methodology : Use a combination of FT-IR to confirm functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹), 1H/13C NMR to resolve aromatic protons and dimethylamino groups, and elemental analysis (CHNS) to verify stoichiometry. For hydrochloride salts, compare free base and salt forms via X-ray crystallography to confirm protonation sites .

Q. What are the key considerations for ensuring the stability of this compound during storage?

  • Methodology : Store under inert conditions (argon/vacuum) at 2–8°C to prevent hygroscopic degradation. Monitor stability via HPLC to track impurity formation (e.g., deamination or hydrolysis products). Use accelerated stability studies (40°C/75% RH for 6 months) to predict shelf life .

Q. What synthetic routes are commonly used to prepare this compound?

  • Methodology : Start with 2-amino-5-fluorobenzoic acid , which is converted to the acyl chloride using thionyl chloride or oxalyl chloride . React with dimethylamine in dichloromethane or THF under reflux. Isolate the hydrochloride salt via precipitation with HCl gas or concentrated HCl .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield and purity of this compound?

  • Methodology : Apply Design of Experiments (DoE) to test variables:

  • Temperature : Lower temperatures (0–20°C) reduce side reactions in acyl chloride formation .
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance amidation efficiency but require post-synthesis purification to remove traces .
  • Catalyst : Use DMAP (4-dimethylaminopyridine) to accelerate amide coupling .

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved for derivatives of this compound?

  • Methodology :

  • Perform 2D NMR (COSY, HSQC) to assign overlapping signals.
  • Compare experimental 13C NMR shifts with computational predictions (DFT calculations) to validate assignments .
  • Use mass spectrometry (HRMS) to confirm molecular ion peaks and rule out impurities .

Q. What computational strategies predict the reactivity of this compound in novel reactions (e.g., electrophilic substitution)?

  • Methodology :

  • Employ density functional theory (DFT) to calculate Fukui indices and identify nucleophilic/electrophilic sites on the aromatic ring.
  • Simulate reaction pathways using transition state modeling (e.g., Gaussian 09) to predict regioselectivity in fluorinated benzamide derivatives .

Q. What in vitro assays are suitable for evaluating the biological activity of derivatives of this compound?

  • Methodology :

  • Antibacterial assays : Use MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative strains, referencing thiourea derivatives’ activity against S. aureus .
  • Enzyme inhibition : Screen against target enzymes (e.g., kinases) using fluorescence-based assays with ATP-competitive probes .

Data Contradiction Analysis

Q. How to address discrepancies in solubility data reported for this compound across studies?

  • Methodology :

  • Standardize solubility testing using USP buffers (pH 1.2–7.4) and shake-flask methods .
  • Characterize polymorphs via DSC/TGA to rule out crystal form variations affecting solubility .

Methodological Resources

Q. Which databases provide reliable crystallographic or spectroscopic data for structural validation?

  • Recommendations :

  • Cambridge Structural Database (CSD) for X-ray references of similar benzamides .
  • PubChem for experimental/computed spectral data (exclude non-peer-reviewed sources like BenchChem) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-amino-5-fluoro-N,N-dimethylbenzamide hydrochloride
Reactant of Route 2
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2-amino-5-fluoro-N,N-dimethylbenzamide hydrochloride

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